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Compound of Interest

Compound Name: Majantol

Cat. No.: B026346

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Majantol
(2,2-dimethyl-3-(3-methylphenyl)propan-1-ol), a widely used fragrance ingredient. This
document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, alongside the experimental protocols for its synthesis and
characterization.

Core Spectroscopic Data

The structural elucidation of Majantol is supported by a combination of spectroscopic
techniques. While a complete set of publicly available raw spectra is limited, data has been
compiled from various sources to provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule.

1H NMR Data:

A H NMR spectrum of Majantol was recorded in deuterated dimethyl sulfoxide (dmso-d6). The
chemical shifts (8) are reported in parts per million (ppm).

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b026346?utm_src=pdf-interest
https://www.benchchem.com/product/b026346?utm_src=pdf-body
https://www.benchchem.com/product/b026346?utm_src=pdf-body
https://www.benchchem.com/product/b026346?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH:

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
7.20-6.90 br m 5H Ar-H
5.80 brs 2H CHOH and OH
N*-CHs (from
4.35 s 3H
complex)
3.60 & 3.30 2xd 2H OCHz2 (diastereotopic)
2.65 m 2H Ar-CH:z
2.30 S 3H Ar-CHs
0.90 2xs 6H C(CHs)2

Data sourced from Gunaratne et al., 2015.

13C NMR Data:

Detailed 13C NMR data for Majantol is not readily available in the public domain. However,

based on its structure, the following approximate chemical shifts can be predicted:

Predicted Chemical Shift (ppm)

Carbon Type

~138 Quaternary Aromatic (C-CHs)

~137 Quaternary Aromatic (C-CHz2)

~128-126 Aromatic CH

~70 CH20H

~48 CH2

~36 Quaternary C(CHs)2

~24 C(CHs3)2

~21 Ar-CHs
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected
characteristic absorption bands for Majantol are:

Wavenumber (cm—?) Bond Vibration Functional Group
~3300 (broad) O-H stretch Alcohol
~3050-3000 C-H stretch Aromatic
~2960-2870 C-H stretch Aliphatic

~1600, ~1490 C=C stretch Aromatic Ring
~1050 C-O stretch Primary Alcohol

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For Majantol (Molecular Weight: 178.27 g/mol ), the mass spectrum would be
expected to show a molecular ion peak (M*) at m/z = 178. The fragmentation pattern would
likely involve the loss of water (M-18), the loss of a methyl group (M-15), and cleavage of the
bond between the aromatic ring and the propanol side chain.

Experimental Protocols
Synthesis of Majantol

Majantol can be synthesized via a two-step process starting from 3-methylbenzyl chloride.
Step 1: Alkylation

3-methylbenzyl chloride is reacted with 2-methylpropanal in the presence of a phase-transfer
catalyst, such as tetrabutylammonium iodide, under basic conditions. This reaction forms the
intermediate aldehyde, 2,2-dimethyl-3-(3-methylphenyl)propanal.

Step 2: Reduction
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The resulting aldehyde is then reduced to the corresponding primary alcohol, Majantol, using a

reducing agent like sodium borohydride (NaBHa).

A detailed experimental protocol for a similar synthesis is described by Zhang et al. (2012). The

general procedure involves:

Alkylation: A mixture of the aryl bromide, isobutyraldehyde, and a phase-transfer catalyst
(e.g., tetrabutylammonium bromide) in a suitable solvent (e.g., toluene) is treated with
powdered sodium hydroxide. The reaction is typically stirred at an elevated temperature
(e.g., 70°C) and monitored by Gas Chromatography (GC).

Work-up: After the reaction is complete, the solid byproducts are filtered off, and the organic
phase is washed with water. The solvent is then removed under reduced pressure.

Reduction: The crude aldehyde is dissolved in a suitable solvent (e.g., ethanol) and treated
with sodium borohydride.

Purification: After the reduction is complete, the reaction mixture is worked up, and the final
product, Majantol, is purified by fractional distillation.

Spectroscopic Analysis

The characterization of the synthesized Majantol would typically involve the following

spectroscopic methods:

NMR Spectroscopy: *H and 3C NMR spectra are recorded on a spectrometer (e.g., Bruker,
400 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCIs or DMSO-ds), and
chemical shifts are referenced to tetramethylsilane (TMS).

IR Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. The sample can be
analyzed as a thin film between salt plates (NaCl or KBr) or as a solution in a suitable
solvent.

Mass Spectrometry: Mass spectra are typically acquired using a GC-MS system with an
electron ionization (El) source. The sample is introduced via the gas chromatograph, and the
resulting mass spectrum shows the molecular ion and fragment ions.
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Visualizations
Synthesis Workflow of Majantol

The synthesis of Majantol can be visualized as a two-step process.
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Starting Materials

3-Methylbenzyl Chloride Step 1: Alkylation

Intermediate

Step 2: Reduction

Final Product

2,2-dimethyl-3-(3-methylphenyl)propanal

Alkylation
(Phase-Transfer Catalysis)

Reduction
(e.g., NaBH4)

Majantol
(2,2-dimethyl-3-(3-methylphenyl)propan-1-ol)
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Synthesized Majantol Product

Spectroscopic Analysis

NMR Spectroscopy
(*H and 13C)

Mass Spectrometry

IR Spectroscopy (GC-MS)

Data Qutput
Chemical Shifts, Multiplicity, Absorption Frequencies Mass-to-Charge Ratios (m/z),
Integration, Coupling Constants (cm™1) Fragmentation Pattern
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 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Majantol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b026346#spectroscopic-data-of-majantol-nmr-ir-mass-
spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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